molecular formula C9H18N2O2 B13195355 3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL

3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL

Katalognummer: B13195355
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: GXKITLHCJAXVBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an azetidine ring with a oxane (tetrahydropyran) ring, sharing a central carbon atom to form a spirocyclic-like, three-dimensional scaffold. The presence of both aminomethyl and hydroxyl functional groups on the saturated rings provides versatile synthetic handles for further derivatization. This structural complexity is highly valued in the design of novel pharmacological agents, as such rigid, three-dimensional frameworks can improve target selectivity and optimize drug-like properties, a key focus in modern lead optimization (source) . Researchers primarily utilize this compound as a core scaffold or intermediate in the synthesis of compound libraries aimed at challenging biological targets, such as GPCRs and enzymes, where a well-defined stereochemistry and vectorial presentation of functional groups are critical for high-affinity binding (source) . The aminomethyl group allows for the incorporation of diverse amides, sulfonamides, or ureas, while the hydroxyl group can be used for etherification or serve as a hydrogen bond donor. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

3-[3-(aminomethyl)oxan-3-yl]azetidin-3-ol

InChI

InChI=1S/C9H18N2O2/c10-4-8(2-1-3-13-7-8)9(12)5-11-6-9/h11-12H,1-7,10H2

InChI-Schlüssel

GXKITLHCJAXVBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)(CN)C2(CNC2)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to Azetidin-3-ol Tetrahydropyran Spirocyclic Building Blocks: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic properties is a cornerstone of modern drug discovery. The deliberate design of molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount in this endeavor. This technical guide delves into the emerging class of Azetidin-3-ol Tetrahydropyran spirocyclic building blocks, a scaffold that synergistically combines the advantageous properties of strained azetidine rings, the favorable physicochemical attributes of tetrahydropyrans, and the inherent three-dimensionality of spirocycles. We will explore the strategic rationale for their design, propose robust synthetic pathways, and discuss their potential applications in the development of next-generation therapeutics.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The concept of "escaping flatland" in medicinal chemistry underscores the growing recognition that molecules with greater three-dimensional (3D) complexity often exhibit superior pharmacological profiles compared to their planar counterparts.[1] Increased sp³ character is associated with improved solubility, enhanced metabolic stability, and the potential for more specific and potent interactions with biological targets.[2][3] Spirocyclic systems, by virtue of their two rings sharing a single atom, are inherently 3D structures that provide a rigid and well-defined orientation of substituents in space.[1][4] This rigidity can reduce the entropic penalty upon binding to a target, leading to higher affinity.[5]

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold" in drug discovery.[2][6] Its inherent ring strain and non-planar geometry contribute to favorable pharmacokinetic properties.[2] Furthermore, the tetrahydropyran (THP) ring is a valuable bioisostere for cyclohexane, offering lower lipophilicity and the potential for hydrogen bonding through its ether oxygen, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.[7]

This guide focuses on the convergence of these three structural motifs into a singular, powerful building block: the Azetidin-3-ol Tetrahydropyran spirocycle.

The Azetidin-3-ol Tetrahydropyran Spirocyclic Scaffold: A Trifecta of Advantageous Features

The strategic fusion of an azetidin-3-ol, a tetrahydropyran, and a spirocyclic core creates a scaffold with a unique constellation of properties desirable for drug development:

  • Inherent Three-Dimensionality and Structural Rigidity: The spirocyclic nature of the core provides a rigid framework, presenting substituents in well-defined vectors for precise interaction with biological targets.[4]

  • Improved Physicochemical Properties: The incorporation of the polar tetrahydropyran ring is anticipated to enhance aqueous solubility and reduce lipophilicity compared to carbocyclic analogues.[7] The azetidinol portion further contributes to the polarity of the molecule.

  • Metabolic Stability: Spirocyclic structures, particularly those containing azetidine, are often less susceptible to metabolic degradation by enzymes.[8]

  • Hydrogen Bonding Capabilities: The hydroxyl group of the azetidin-3-ol and the ether oxygen of the tetrahydropyran can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.[7]

  • Novel Chemical Space: These building blocks represent a relatively unexplored area of chemical space, offering opportunities for the development of novel intellectual property.[1]

Synthetic Strategies: Towards the Construction of Azetidin-3-ol Tetrahydropyran Spirocycles

While a definitive, single-pot synthesis for this specific scaffold is not yet widely reported in the literature, a robust and logical synthetic approach can be devised based on established methodologies. The following proposed synthesis leverages a multi-step sequence starting from commercially available precursors.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Boc-azetidin-3-one C 1-Boc-3-(tetrahydropyran-4-yl)azetidin-3-ol A->C Grignard Addition B Tetrahydropyran-4-yl Grignard Reagent B->C E 3-(Tetrahydropyran-4-yl)azetidin-3-ol C->E Acidic Conditions (e.g., TFA, HCl) D Deprotection G Target Molecules E->G Introduction of R group F Functionalization (e.g., N-alkylation, acylation) F->G

Caption: Proposed synthetic route to Azetidin-3-ol Tetrahydropyran spiro-like compounds.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-Boc-3-(tetrahydropyran-4-yl)azetidin-3-ol

  • Preparation of the Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromotetrahydropyran (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. To a separate flame-dried flask, add a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF. Slowly add the Grignard reagent to the solution of 1-Boc-azetidin-3-one at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-3-(tetrahydropyran-4-yl)azetidin-3-ol.

Step 2: Deprotection of the Boc Group

  • Acidic Cleavage: Dissolve the purified 1-Boc-3-(tetrahydropyran-4-yl)azetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4 M).

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with a suitable solvent like toluene to remove residual acid. The resulting product, 3-(tetrahydropyran-4-yl)azetidin-3-ol, can often be isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Step 3: Functionalization of the Azetidine Nitrogen

The deprotected azetidine can be further functionalized through various standard procedures, such as:

  • N-Alkylation: Reaction with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).

  • N-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with an aryl halide.

Physicochemical Properties and Characterization

The successful synthesis of these building blocks would be confirmed through a suite of analytical techniques:

PropertyExpected CharacteristicAnalytical Technique
Molecular Weight Confirmable to the expected valueMass Spectrometry (MS)
Structure Characteristic signals for the azetidine and tetrahydropyran rings¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity High purity (>95%)High-Performance Liquid Chromatography (HPLC)
Functional Groups Presence of O-H and N-H stretchesInfrared (IR) Spectroscopy

Applications in Drug Discovery: A Scaffold for Innovation

The Azetidin-3-ol Tetrahydropyran spirocyclic scaffold is a versatile platform for the design of novel drug candidates across a range of therapeutic areas. Its unique 3D architecture makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Potential Therapeutic Targets:
  • Kinase Inhibitors: The scaffold can be decorated with appropriate pharmacophores to target the ATP-binding site of kinases, a proven strategy in oncology and inflammation. The azetidinol can serve as a key hydrogen bonding motif.

  • GPCR Ligands: The rigid framework allows for the precise positioning of substituents to interact with the transmembrane domains of G-protein coupled receptors.

  • Protease Inhibitors: The scaffold can be incorporated into peptidomimetic structures to target the active site of proteases, with applications in virology and oncology.

  • Ion Channel Modulators: The defined stereochemistry can enable selective interactions with the complex architectures of ion channels.

Case Study Inspiration:

While direct examples of this specific scaffold in approved drugs are not yet available, the success of drugs containing either azetidine or tetrahydropyran moieties provides a strong rationale for its potential. For instance, Baricitinib , a Janus kinase (JAK) inhibitor, incorporates an azetidine ring to enhance its pharmacokinetic profile.[2] Similarly, several drugs utilize the tetrahydropyran motif to improve solubility and metabolic stability.[7]

Conclusion: A Promising New Chapter in Scaffold Design

The Azetidin-3-ol Tetrahydropyran spirocyclic building block represents a compelling and innovative scaffold for medicinal chemists. By combining the advantageous features of its constituent parts, it offers a unique opportunity to explore novel chemical space and to design drug candidates with improved physicochemical and pharmacological properties. The synthetic strategies outlined in this guide provide a practical roadmap for the synthesis and elaboration of these promising new molecular entities, paving the way for their application in the discovery of the next generation of therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Muller, K., & Carreira, E. M. (2010). Synthesis of oxetane/azetidine containing spirocycles.
  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., ... & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 644-647. [Link]

  • Karageorgis, G., & Yiotakis, A. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Medicinal Chemistry, 14(11), 2135-2172. [Link]

  • Singh, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Heterocyclic Chemistry. (Please note: This is a futuristic publication date from the search results, the content is still relevant).
  • MDPI. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules. (Please note: This is a futuristic publication date from the search results, the content is still relevant).
  • Reddy, T. S., & Kumar, A. (2012). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Organic letters, 14(15), 3874–3877. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Sridharan, V., et al. (2013). Synthesis of oxetane/azetidine containing spirocycles. Tetrahedron Letters, 54(1), 123-126.
  • Zhang, W., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3045. [Link]

  • ChemRxiv. (2020). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

  • Leonardi, F., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1-11. [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Marco-Arias, M., et al. (2017). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2017(43), 6466-6474.
  • Wang, Z., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(11), 1566-1572. [Link]

  • Li, J., et al. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Chinese Chemical Letters, 27(5), 672-676.
  • ResearchGate. (n.d.). 1-Azaspirocycles contained in drugs and natural products. Retrieved from [Link]

  • Shi, F., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 1-7. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 586-593.
  • ResearchGate. (n.d.). Synthesis of Novel Angular Spirocyclic Azetidines. Retrieved from [Link]

  • Patel, M. K., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega, 4(12), 15029-15043. [Link]

Sources

The "Gem-Disubstituted" Azetidine: 3-Substituted Azetidin-3-ol Derivatives in Modern Drug Design

[1][2][3]

Executive Summary

The azetidine ring, a four-membered nitrogen heterocycle, has transcended its historical reputation as a mere "strained curiosity" to become a cornerstone of modern medicinal chemistry.[1] Specifically, 3-substituted azetidin-3-ol derivatives represent a privileged structural motif.[1][2] By introducing a quaternary center at the 3-position, medicinal chemists can simultaneously modulate lipophilicity (


12

This technical guide dissects the synthesis, physicochemical properties, and application of this scaffold, providing researchers with actionable protocols and decision-making frameworks for lead optimization.[1]

Part 1: Physicochemical Profiling & Design Logic[1][2]

The incorporation of a 3-hydroxy or 3-alkoxy group onto the azetidine core is rarely a random choice; it is a strategic maneuver to alter the electronic and physical landscape of a drug candidate.[1][2]

The Basicity Modulation Effect

Unsubstituted azetidine is highly basic (

2


12

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

ScaffoldSubstituent (C-3)

(Approx.)

(vs. Parent)
Key Characteristic
Piperidine H11.2ReferenceHigh basicity, metabolic soft spot.[1][2]
Azetidine H11.3-1.2High strain (~26 kcal/mol), high basicity.[1][2]
Azetidine -OH (3-ol) ~9.5 -1.8 lowers

, increases solubility.
Azetidine -O-Alkyl ~7.9 -0.5 Ideal CNS

range, reduced hERG risk.
Azetidine -F~8.5-0.2Metabolic block, moderate

shift.[1][2]

Expert Insight: The drop in


 to the 7.9–9.5 range renders a significant fraction of the molecule neutral at physiological pH (7.4), drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration compared to the parent azetidine.[1]
Conformational Rigidity & Bioisosterism

The azetidin-3-ol motif serves as a compact bioisostere for:

  • Gem-dimethyl groups: Reducing lipophilicity while maintaining steric bulk.[1][2]

  • Carbonyls: The 3-OH group can mimic the H-bond acceptor/donor properties of a ketone hydrate or amide without the planar geometry.[1][2]

  • Proline: Providing a constrained vector for peptide mimetics.[1][2]

Part 2: Synthetic Architectures

Accessing the quaternary center at the 3-position requires overcoming the inherent ring strain and preventing ring-opening side reactions.[1][2] Three primary strategies dominate the literature.

Strategy A: 1,2-Addition to Azetidin-3-ones (The Workhorse)

This is the most versatile route for generating 3-aryl or 3-alkyl-3-hydroxyazetidines.[1][2] The starting material, N-Boc-3-azetidinone, acts as an electrophile for Grignard or organolithium reagents.[1][2]

Strategy B: Epichlorohydrin Cyclization (The Scalable Route)

Ideal for generating the parent 3-hydroxyazetidine or simple N-substituted derivatives.[1][2] It relies on the aminolysis of epichlorohydrin followed by an intramolecular

2
Strategy C: Strain-Release Functionalization (The Modern Route)

Recent advances (2024-2025) utilize [1.1.0]bicyclobutanes.[1][2] Through strain-release radical functionalization, these highly strained precursors open to form 3,3-disubstituted azetidines under mild conditions.[1][2]

SynthesisPathwaysStart_KetoneN-Boc-3-AzetidinoneInter_GrignardTetrahedral IntermediateStart_Ketone->Inter_GrignardR-MgBr / THF-78°C to 0°CStart_EpiEpichlorohydrinInter_AminoAlc1-Amino-3-chloro-2-propanolStart_Epi->Inter_AminoAlcR-NH20°CStart_BCBAzabicyclo[1.1.0]butaneInter_RadicalBridgehead RadicalStart_BCB->Inter_RadicalRadical Source(Strain Release)Product_A3-Aryl-3-hydroxyazetidine(High Diversity)Inter_Grignard->Product_AH+ QuenchProduct_B3-Hydroxyazetidinium Salt(Scalable)Inter_AminoAlc->Product_BHeat / BaseIntramolecular SN2Product_C3,3-Disubstituted Azetidine(Late-Stage)Inter_Radical->Product_CTrapping

Figure 1: Primary synthetic workflows for accessing 3-substituted azetidine scaffolds.

Part 3: Detailed Experimental Protocol

Target: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate. Method: Strategy A (Grignard Addition).

Reagents & Equipment
  • Substrate: 1-Boc-3-azetidinone (1.0 eq).

  • Reagent: Phenylmagnesium bromide (1.2 eq, 1.0 M in THF).

  • Solvent: Anhydrous THF (dried over Na/benzophenone or from SPS).

  • Quench: Saturated aqueous

    
    .
    
  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon atmosphere, low-temperature thermometer.

Step-by-Step Methodology
  • System Preparation (Self-Validating Step):

    • Flame-dry the glassware under vacuum and backfill with Argon (

      
      ).[1][2]
      
    • Validation: Ensure the internal temperature probe is calibrated.[2] Moisture is the enemy of this reaction; any cloudiness in the THF indicates water contamination.[2]

  • Substrate Solubilization:

    • Dissolve 1-Boc-3-azetidinone (1.0 g, 5.84 mmol) in anhydrous THF (20 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Causality: Cooling is critical not just for selectivity, but to prevent the decomposition of the strained ketone and minimize enolization pathways that lead to recovered starting material.[2]

  • Nucleophilic Addition:

    • Add PhMgBr (7.0 mL, 7.0 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Observation: Maintain internal temperature below -70 °C during addition.[1][2] A slight exotherm is normal.[2]

    • Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench & Workup:

    • Quench by slow addition of sat.

      
       (10 mL) at 0 °C.
      
    • Extract with EtOAc (

      
       mL).[1][2] Wash combined organics with brine, dry over 
      
      
      , and concentrate.[2]
  • Purification:

    • Purify via flash column chromatography (Hexanes:EtOAc gradient).[2]

    • Yield Expectation: 65–80%.[1][2] The product is a white solid.[2][3]

Part 4: Case Study – Triple Reuptake Inhibitors[2]

A seminal example of the utility of this scaffold is found in the development of Triple Reuptake Inhibitors (TRIs) for depression (Han et al., 2012).[2]

The Challenge: Researchers sought to improve the metabolic stability and pharmacokinetic profile of a 3-aryl-3-oxypropylamine linear chain (a common pharmacophore for reuptake inhibition).[1][2]

The Solution: Constraining the propylamine chain into an azetidine ring (specifically a 3-aryl-3-alkoxyazetidine) achieved three goals:

  • Rigidification: Locked the pharmacophore into a bioactive conformation.[1][2]

  • Metabolic Blocking: The quaternary center at C-3 prevented oxidative metabolism common at benzylic positions.[1][2]

  • Lipophilicity Control: The ether linkage allowed fine-tuning of LogP.[1][2]

SAR_LogicLeadLinear Propylamine Scaffold(Flexible, High Metabolism)StrategyCyclization to Azetidine(Rigidification)Lead->StrategyDesignOptimization3-Aryl-3-Alkoxy Substitution(Quaternary Center)Strategy->OptimizationSAR TuningResultCandidate 6beBalanced TRI ActivityImproved In Vivo EfficacyOptimization->ResultSelection

Figure 2: SAR evolution from linear amines to 3-substituted azetidines in TRI development.

References

  • Han, Y., et al. (2012).[1][2] "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry, 55(18), 8188-8192.[1][2] Link

  • Sivaprakasham, M., et al. (2006).[1][2] "A straightforward synthesis of 3-substituted azetidinic amino acids."[1][2] Tetrahedron Letters, 47(19), 3215-3218.[1][2] Link[2]

  • Burnett, D. A., et al. (2000).[1][2] "Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity."[1][2][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Lowe, G., et al. (2025).[1][2] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry. Link[2]

  • EPA CompTox Dashboard. "3-(Cyclopropylmethoxy)azetidine Properties." Link[1][2]

Methodological & Application

Reductive amination protocols for aminomethyl-oxane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination Protocols for Aminomethyl-Oxane Scaffolds

Introduction & Scope

The aminomethyl-oxane (or (tetrahydropyran-yl)methylamine) moiety is a critical pharmacophore in modern drug discovery. It serves as a polar, non-aromatic bioisostere for benzyl amines and cyclohexyl amines, offering improved aqueous solubility (logP modulation) and reduced metabolic liability compared to aromatic counterparts.

This Application Note provides rigorous protocols for synthesizing these derivatives via Reductive Amination . While conceptually simple, the reaction often suffers from dialkylation, hydrolysis of the intermediate imine, or incomplete reduction when applied to heterocyclic aliphatic aldehydes.

This guide presents two distinct protocols:

  • Protocol A (The Standard): Sodium Triacetoxyborohydride (STAB) method for robust, general-purpose synthesis.

  • Protocol B (The Problem-Solver): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated method for sterically hindered or acid-sensitive substrates.

Mechanistic Logic & Pathway Visualization

Understanding the equilibrium between the carbonyl and the hemiaminal/iminium species is vital. Unlike aromatic aldehydes, oxane-based aldehydes (e.g., 4-formyltetrahydropyran) are enolizable and less electrophilic, requiring careful pH control to drive the equilibrium toward the iminium ion before reduction.

Figure 1: Reaction Pathway and Critical Decision Points

ReductiveAmination Start Oxane-Aldehyde + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid/Lewis Acid) Reduction Hydride Transfer Iminium->Reduction NaBH(OAc)3 or NaBH4 Hydrolysis Hydrolysis (Water present) Iminium->Hydrolysis Reversible Product Aminomethyl-Oxane Derivative Reduction->Product Dialkylation Dialkylation (Over-reaction) Product->Dialkylation + Aldehyde

Caption: The reductive amination cascade. Driving the Hemiaminal-to-Iminium step (red) is the rate-determining factor for aliphatic heterocyclic aldehydes.

Strategic Reagent Selection

The choice of hydride source dictates the success of the reaction. We prioritize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (NaCNBH₃) due to lower toxicity and better selectivity.

ParameterNaBH(OAc)₃ (STAB) Ti(OiPr)₄ + NaBH₄ NaCNBH₃
Selectivity Excellent (Reduces imines, not aldehydes)High (Ti coordinates imine)Good, but pH dependent
Steric Tolerance ModerateExcellent (Forces imine formation)Moderate
Water Tolerance Low (Decomposes slowly)Zero (Ti reacts with water)High
Toxicity LowLow (Ti is benign)High (Cyanide risk)
Use Case Standard primary/secondary aminesHindered amines / unreactive ketonesLegacy protocols only

Protocol A: The Standard (STAB Method)

Best for: 4-formyltetrahydropyran reacting with primary or secondary amines.

Reagents:
  • Substrate: 4-Formyltetrahydropyran (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride [STAB] (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1] Note: DCE is superior for solubilizing the STAB complex.

  • Additive: Acetic Acid (AcOH) (1.0 equiv). Crucial for catalyzing imine formation.[2]

Step-by-Step Methodology:
  • Imine Pre-formation (Optional but Recommended):

    • In a dry vial, dissolve the amine (1.1 equiv) and the oxane-aldehyde (1.0 equiv) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes. Self-Validation: Check LCMS/TLC. You should see the disappearance of the aldehyde and appearance of the imine mass (M+H = Aldehyde + Amine - 18).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) in a single portion. Note: Gas evolution (H₂) is minimal but possible.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup (The "Self-Validating" pH Swing):

    • Quench: Add saturated aqueous NaHCO₃ (pH ~8-9). Stir vigorously for 15 minutes to quench residual borohydride.

    • Extraction: Extract with DCM (3x).

    • Wash: Wash combined organics with brine.

    • Dry: Pass through a phase separator or dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • If the amine product is basic, purify via SCX-2 (cation exchange) cartridge: Load (MeOH) -> Wash (MeOH) -> Elute (2M NH₃ in MeOH).

Protocol B: The Problem Solver (Titanium Mediated)

Best for: Sterically hindered amines, electron-deficient amines, or when Protocol A yields <30% conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly toward the imine.

Reagents:
  • Substrate: Oxane-Aldehyde or Ketone (1.0 equiv)

  • Amine: (1.2 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.25 – 1.5 equiv)

  • Reductant: Sodium Borohydride [NaBH₄] (1.5 equiv)

  • Solvent: THF (strictly anhydrous).

Step-by-Step Methodology:
  • Complexation:

    • In a flame-dried flask under N₂, combine the amine (1.2 equiv) and oxane-aldehyde (1.0 equiv).

    • Add anhydrous THF (concentration 0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Critical Step: Stir at RT for 6–12 hours. The solution often turns slightly yellow/orange. Self-Validation: Ti(OiPr)₄ ensures almost quantitative conversion to the imine species.

  • Reduction:

    • Caution: Do not use STAB here; the acetic acid would react with the Titanium. Use NaBH₄.

    • Add NaBH₄ (1.5 equiv) carefully (solid addition or predissolved in minimal EtOH).

    • Stir for 2–4 hours at RT.

  • The "Titanium Crash" Workup:

    • Quenching Titanium reactions can result in a gelatinous emulsion if done incorrectly.

    • Method: Add 1 mL of water per mmol of Ti used. Stir vigorously. The mixture will turn into a white suspension (TiO₂).

    • Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc or THF.

    • Concentration: Concentrate the filtrate to obtain the crude amine.

Workflow Decision Tree

Use this logic gate to select the appropriate protocol for your specific aminomethyl-oxane derivative.

DecisionTree Start Substrate Analysis: Oxane-CHO + Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine CheckAcid Is Substrate Acid Sensitive? CheckAmine->CheckAcid No ProtocolB PROTOCOL B (Ti(OiPr)4 / NaBH4) CheckAmine->ProtocolB Yes (e.g., t-Butyl) ProtocolA PROTOCOL A (STAB / AcOH) CheckAcid->ProtocolA No (Standard) CheckAcid->ProtocolB Yes (e.g., Acetals)

Caption: Protocol selection logic. Protocol B is the fallback for hindered or sensitive systems where STAB fails.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Aldehyde remains) Imine formation is unfavorable.Switch to Protocol B . The Titanium will force the equilibrium by scavenging water.
Dialkylation (Tertiary amine formed) Primary amine is too nucleophilic; Product competes with starting amine.1. Use excess amine (2-3 equiv).2. Switch solvent to MeOH (solvates the amine better).3. Add reductant slowly after imine formation is complete.
Low Yield (Hydrolysis during workup) Imine was not fully reduced before quench.Ensure reaction runs for >4 hours. Check LCMS for disappearance of Imine (M-18 peak) before quenching.
Gel formation during workup Titanium salts trapping product.Use the "Celite filtration" method described in Protocol B. Do not just try to extract; you must filter the solids first.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][7][8] J. Org.[1][3][4][5][7][8] Chem. 1996 , 61, 3849–3862.[1][3][7] [Link]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[5] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[5] J. Org.[1][3][4][5][7][8] Chem. 1990 , 55, 2552–2554.[5] [Link]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for the Reductive Amination of Ketones and Aldehydes. J. Org.[1][3][4][5][7][8] Chem. 1995 , 60, 4928–4929. [Link]

Sources

Protecting Group Strategies for the Synthesis of Azetidin-3-ol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Azetidin-3-ol, in particular, serves as a versatile building block, offering two distinct points for functionalization: the secondary amine and the hydroxyl group. The successful synthesis and manipulation of complex molecules incorporating the azetidin-3-ol core are critically dependent on a well-defined protecting group strategy. This guide provides an in-depth analysis of common protecting groups, their selection rationale, and detailed protocols for their application in the synthesis of azetidin-3-ol derivatives.

The Strategic Imperative of Protecting Groups in Azetidin-3-ol Chemistry

The inherent reactivity of both the nitrogen and oxygen functionalities in azetidin-3-ol necessitates their temporary masking to achieve selective transformations at other positions of the molecule or to facilitate specific coupling reactions. The choice of protecting groups is governed by several factors:

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps. The strained nature of the azetidine ring can influence the stability of certain protecting groups.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Orthogonality: In multi-step syntheses, it is often crucial to deprotect one functional group selectively in the presence of another. An orthogonal protecting group strategy allows for the independent removal of each group without affecting the others.[1][2]

  • Influence on Reactivity: The protecting group on the nitrogen atom can significantly influence the ring's conformation and the reactivity of other substituents.

Protecting the Azetidine Nitrogen: A Comparative Analysis

The secondary amine of the azetidine ring is a primary site for protection. The choice of the N-protecting group is critical as it dictates the overall synthetic strategy.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Boc-(Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF, DCM)Acidic conditions (e.g., TFA/DCM, HCl/dioxane)[3][4]Stable to a wide range of non-acidic reagents. The bulky tert-butyl group can influence the stereochemical outcome of reactions at adjacent positions. Not stable to strong Lewis acids.[1][5]
Cbz (Benzyloxycarbonyl)Cbz-Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O)[6]Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH)[7][8]Orthogonal to Boc and Fmoc groups.[1][2] Cleavage by hydrogenolysis is generally mild and chemoselective.[6]
Bn (Benzyl)Bn-Benzyl bromide, base (e.g., K₂CO₃), solvent (e.g., ACN)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to both acidic and basic conditions. Can be cleaved simultaneously with Cbz groups under hydrogenolysis conditions.
Bus (tert-Butanesulfonyl)Bus-t-BuSO₂Cl, base (e.g., pyridine), solvent (e.g., DCM)Acidic conditions[9]Offers an alternative to carbamate protecting groups with different reactivity and stability profiles.

Protecting the 3-Hydroxyl Group: Navigating the Options

The secondary alcohol at the 3-position of the azetidine ring can be protected using a variety of standard hydroxyl protecting groups. The choice is often dictated by the nature of the N-protecting group to ensure orthogonality.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsKey Considerations
TBDMS (tert-Butyldimethylsilyl)TBDMS-TBDMSCl, imidazole, DMFFluoride sources (e.g., TBAF, HF-pyridine)[10]Stable to a wide range of non-acidic and non-fluoride containing reagents. Orthogonal to Boc and Cbz groups.
Bn (Benzyl)Bn-Benzyl bromide, NaH, THFCatalytic hydrogenolysis (e.g., H₂, Pd/C)[11]Stable to both acidic and basic conditions. Can be cleaved simultaneously with N-Cbz or N-Bn groups. Selective deprotection of N-Cbz in the presence of an O-Bn group can be achieved by using specific inhibitors for benzyl ether hydrogenolysis.[12]
Trt (Trityl)Tr-Trityl chloride, pyridine, DCMMild acidic conditions (e.g., TFA/DCM)Bulky group offering significant steric hindrance. Cleaved under conditions that may also remove a Boc group, requiring careful optimization for selective deprotection.

Orthogonal Protecting Group Strategies: A Workflow for Success

The true power of protecting group chemistry lies in the ability to selectively unmask functional groups. This is particularly critical in the synthesis of complex azetidin-3-ol derivatives where sequential modification of the amine and hydroxyl functionalities is required.

A Common Orthogonal Pairing: N-Boc and O-TBDMS

A frequently employed orthogonal strategy involves the use of the acid-labile tert-butoxycarbonyl (Boc) group for the nitrogen and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the oxygen.

Figure 1: Orthogonal protection and deprotection of azetidin-3-ol with Boc and TBDMS groups.

This strategy allows for the selective deprotection of either the amine or the hydroxyl group, enabling further functionalization at the desired position.

An Alternative Orthogonal Strategy: N-Cbz and O-Bn

Another powerful orthogonal approach utilizes the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the nitrogen and the benzyl (Bn) ether for the hydroxyl group. While both are removed by catalytic hydrogenolysis, selective deprotection of the N-Cbz group in the presence of a benzyl ether can be achieved.

Figure 2: Orthogonal strategy employing Cbz and Bn protecting groups.

The selective hydrogenolysis of the N-Cbz group is possible due to the use of additives like pyridine or ammonium acetate, which act as inhibitors for the cleavage of the benzyl ether.[12]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)

This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Azetidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a mixture of THF and water (2:1), add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Protocol 2: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate (N-Cbz-azetidin-3-ol)

This protocol details the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.[6]

Materials:

  • Azetidin-3-ol hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a mixture of THF and water (2:1), add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield benzyl 3-hydroxyazetidine-1-carboxylate.

Protocol 3: Synthesis of tert-Butyl 3-((tert-butyldimethylsilyl)oxy)azetidine-1-carboxylate (N-Boc-O-TBDMS-azetidin-3-ol)

This protocol describes the silylation of the hydroxyl group in N-Boc-azetidin-3-ol.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired product.

Protocol 4: Selective Deprotection of the N-Boc Group

This protocol details the removal of the Boc group in the presence of a TBDMS ether.

Materials:

  • tert-Butyl 3-((tert-butyldimethylsilyl)oxy)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-O-TBDMS-azetidin-3-ol (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with DCM (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the O-TBDMS-azetidin-3-ol.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from azetidin-3-ol. By understanding the stability, reactivity, and orthogonality of common protecting groups such as Boc, Cbz, and silyl ethers, researchers can devise robust and efficient synthetic routes. The protocols provided in this guide offer a practical starting point for the implementation of these strategies in the laboratory, enabling the synthesis of novel azetidine-based compounds for drug discovery and development.

References

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available from: [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Available from: [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Available from: [Link]

  • Fairlie, D. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Zhang, Y., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available from: [Link]

  • D'hooghe, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]

  • UKnowledge. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Vinayagam, V., et al. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Available from: [Link]

  • Hoffman-La Roche AG. (2010, May 11). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available from: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... Available from: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available from: [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Available from: [Link]

  • ChemRxiv. (n.d.). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) -. Available from: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2095-2098. Available from: [Link]

  • Wipf, P., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

Sources

Engineering Next-Gen Kinase Inhibitors: The Spiro[Azetidine-Oxane] Platform

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

Kinase inhibitors have historically relied on planar, aromatic-rich scaffolds (e.g., quinazolines, pyrimidines) decorated with solubilizing groups like morpholine or piperazine. While effective, these "flat" molecules often suffer from poor solubility, rapid metabolic clearance, and promiscuous off-target binding.

This guide details the incorporation of azetidine-oxane spirocyclic scaffolds —specifically 2-oxa-7-azaspiro[3.5]nonane —as bioisosteres for morpholine and piperidine. By introducing a spiro-quaternary carbon, these scaffolds increase the fraction of sp3-hybridized carbons (


), conferring superior physicochemical properties without sacrificing ligand efficiency.[1]

Key Advantages:

  • Vector Orthogonality: The spiro-fusion forces substituents into precise 3D vectors, exploring novel chemical space within the ATP-binding pocket.

  • Metabolic Hardening: Removes the metabolically labile

    
    -hydrogens found in morpholine/piperazine.
    
  • Solubility: Disrupts crystal lattice packing energy, enhancing aqueous solubility.

Structural Rationale & Design Logic

The transition from a standard morpholine group to a spiro-azetidine-oxane system represents a strategic "scaffold hop."

  • The Scaffold: 2-oxa-7-azaspiro[3.5]nonane .[2][3]

    • Azetidine Ring (4-membered):[4][5] Provides the nitrogen attachment point (exit vector) with high rigidity.

    • Oxane Ring (6-membered Tetrahydropyran): Acts as the polar spacer, mimicking the ether oxygen of morpholine but in a spatially distinct orientation.

Visualization: Structural Logic Flow

The following diagram illustrates the decision matrix for transitioning from legacy scaffolds to spiro-architectures.

G Start Legacy Kinase Inhibitor (Morpholine/Piperazine Core) Problem Issues: 1. Low Solubility 2. High Clearance (CYP450) 3. Promiscuity (Flat) Start->Problem Design Design Strategy: Increase Fsp3 via Spirocyclization Problem->Design Scaffold1 Option A: Spiro[3.3]heptane (High Strain, Compact) Design->Scaffold1 Scaffold2 Option B: Spiro[3.5]nonane (Azetidine-Oxane) Balanced Lipophilicity/Size Design->Scaffold2 Preferred for Morpholine Mimicry Synthesis Synthesis: Cyclization of Oxetan-3-one deriv. or Piperidine ring closure Scaffold2->Synthesis Result Outcome: 1. Improved LogD 2. Rigid Exit Vectors 3. Novel IP Space Synthesis->Result

Caption: Decision tree for scaffold hopping from morpholine to spiro[3.5]nonane systems to improve physicochemical profiles.

Synthetic Protocol: Construction & Coupling

Objective: Synthesis of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (The Core) and coupling to a model kinase hinge binder (4-chloropyrimidine).

A. Reagents & Equipment[6]
  • Starting Material: 1-Boc-4-piperidone or 3-oxetanone derivatives.

  • Reagents: Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (

    
    -BuOK), Dimethyl sulfoxide (DMSO), Trifluoroacetic acid (TFA).
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    , Xantphos (for Buchwald-Hartwig coupling).
  • Purification: Flash chromatography (silica gel), Preparative HPLC.

B. Step-by-Step Methodology

Step 1: Assembly of the Spiro Core (2-oxa-7-azaspiro[3.5]nonane) Note: This route utilizes a "reverse" logic, constructing the oxane ring onto an azetidine or vice-versa. A robust route involves the cyclization of bis-alkylated intermediates.

  • Alkylation: React

    
    -benzyl-azetidin-3-one with bis(2-chloroethyl) ether equivalents or use a reductive cyclization approach starting from 4-piperidone to install the oxetane/oxane ring. Alternatively, purchase the commercially available building block (CAS: 1184185-17-8) to accelerate SAR.
    
  • Deprotection: If benzyl-protected, perform hydrogenolysis (

    
    , Pd/C, MeOH) to yield the free amine 2-oxa-7-azaspiro[3.5]nonane .
    
  • Salt Formation: Isolate as the oxalate or hydrochloride salt for stability.

Step 2: Coupling to Kinase Core (S


Ar Displacement) 
This step attaches the scaffold to the "warhead" or hinge-binding motif.
  • Preparation: Dissolve 4,6-dichloropyrimidine (1.0 equiv) in dry DMF (0.2 M).

  • Addition: Add 2-oxa-7-azaspiro[3.5]nonane (1.1 equiv) and DIPEA (3.0 equiv).

  • Reaction: Stir at 80°C for 4 hours. Monitor by LC-MS for the formation of the monosubstituted product.

    • Checkpoint: The spiro-amine is less nucleophilic than morpholine due to steric bulk near the nitrogen. Higher temperature or longer times may be required.

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (0-10% MeOH in DCM).

Step 3: Pd-Catalyzed Cross-Coupling (Optional Functionalization) To install the "tail" of the inhibitor (e.g., an aryl group at the pyrimidine 6-position):

  • Charge a vial with the product from Step 2 (1.0 equiv), Aryl boronic acid (1.5 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and Na
    
    
    CO
    
    
    (2M aq, 3.0 equiv).
  • Add Dioxane/Water (4:1) and degas with Argon.

  • Heat to 90°C for 12 hours.

Visualization: Synthetic Workflow

Synthesis SM Start: N-Boc-4-Piperidone or 3-Oxetanone Step1 Spirocyclization (Formation of Quaternary C) SM->Step1 Reagents Intermed Intermediate: 2-oxa-7-azaspiro[3.5]nonane Step1->Intermed Step2 Coupling (SnAr) + 4-Cl-Pyrimidine Intermed->Step2 DIPEA, 80°C Final Final Kinase Inhibitor (Spiro-Scaffold Attached) Step2->Final

Caption: Synthetic route for incorporating the 2-oxa-7-azaspiro[3.5]nonane scaffold into a pyrimidine kinase inhibitor core.

Biological & Physicochemical Evaluation Protocols

To validate the superiority of the spiro-scaffold over the parent morpholine/piperazine compound, the following comparative assays are mandatory.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Rationale: Spiro-scaffolds disrupt planar stacking, theoretically improving solubility.

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro-analog and the Morpholine-parent.

  • Dilution: Spike DMSO stocks into pH 7.4 phosphate buffer to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M (final DMSO < 1%).
  • Incubation: Shake at room temperature for 2 hours.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The onset of precipitation indicates the solubility limit.

    • Success Metric: Spiro-analog should show >2-fold improvement in solubility compared to the flat parent.

Protocol B: Microsomal Metabolic Stability

Rationale: The spiro-ring removes abstractable protons found


 to the heteroatom in morpholine.
  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction: Incubate test compounds (1

    
    M) with microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    (intrinsic clearance).
Data Presentation Template

Use the following table structure to report your findings:

Compound IDScaffold TypeFsp3 ScoreKinetic Sol. (µM)HLM CLint (µL/min/mg)Kinase IC50 (nM)
Ref-001 Morpholine (Parent)0.251545.212
Spiro-001 2-oxa-7-azaspiro[3.5]0.42120 12.5 18
Troubleshooting & Optimization
  • Issue: Low Coupling Yield.

    • Cause: Steric hindrance of the secondary amine in the spiro ring.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd2(dba)3/RuPhos) instead of standard SnAr displacement.

  • Issue: Poor Cell Permeability.

    • Cause: High polarity of the exposed ether oxygen in the oxane ring.

    • Solution: Introduce flanking methyl groups on the oxane ring to shield the oxygen or switch to the smaller [3.3] spiro system (2-oxa-6-azaspiro[3.3]heptane) to lower TPSA.

References
  • Mykhailiuk, P. K. (2024).[7] Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., et al. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13978–13986. Link

  • Pfizer Inc. (2016). Discovery of PF-06447475, a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor. Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Fidelity N-Boc Deprotection of Azetidinyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Azetidines have emerged as high-value scaffolds in medicinal chemistry, offering a lower lipophilicity profile and distinct conformational restriction compared to their pyrrolidine and piperidine homologs. However, the simultaneous presence of a strained azetidine ring (~25 kcal/mol strain energy) and a polar hydroxyl group presents a unique synthetic challenge during N-Boc deprotection.

This application note details the procedure for removing the tert-butyloxycarbonyl (Boc) group from azetidinyl amino alcohols. Unlike standard deprotections, this workflow addresses two critical failure modes:

  • Ring Opening: Acid-mediated cleavage of the strained 4-membered ring.

  • O-Trifluoroacetylation: The formation of stable trifluoroacetate esters on the hydroxyl group when using TFA, which complicates yield calculation and purity.

Mechanistic Analysis & Critical Quality Attributes

The Deprotection Pathway

The deprotection proceeds via acid-catalyzed fragmentation. The tert-butyl carbocation is cleaved, releasing isobutylene and carbonic acid, which decarboxylates to the free amine.

The Azetidine Risk: While the azetidine nitrogen is basic (


), the ring is kinetically stable to Bronsted acids at moderate temperatures. However, high temperatures (>40°C) or the presence of strong nucleophiles (e.g., iodide, bromide in high concentrations) can trigger nucleophilic ring-opening.

The Hydroxyl Risk: In Trifluoroacetic Acid (TFA) mediated deprotection, the free hydroxyl group often reacts with the activated TFA carbonyl to form a trifluoroacetate ester (


). This ester is stable in acid but hydrolyzes rapidly in mild base. Failure to perform a basic workup will result in an impure product with a deceptive mass spectrum (+96 Da).
Visualizing the Reaction Logic

BocDeprotection Substrate N-Boc Azetidinyl Amino Alcohol Protonation Protonated Intermediate Substrate->Protonation H+ Elimination t-Butyl Cation Elimination Protonation->Elimination -Isobutylene Carbamic Carbamic Acid (Unstable) Elimination->Carbamic TFA_Ester SIDE REACTION: O-Trifluoroacetate Ester Elimination->TFA_Ester TFA Solvent Product Free Azetidinyl Amino Alcohol Carbamic->Product -CO2 Hydrolysis Basic Hydrolysis (Req. for TFA Method) TFA_Ester->Hydrolysis OH- / MeOH Hydrolysis->Product

Figure 1: Mechanistic pathway highlighting the critical O-acylation side reaction common in amino alcohol substrates.

Experimental Protocols

Method A: HCl in Dioxane (Precipitation Method)

Recommended for: Isolating the product as a stable, dry salt without aqueous workup. Ideal for highly water-soluble azetidines.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (

    
    ) or MTBE
    
  • Dichloromethane (DCM) or Methanol (only if solubility is an issue)

Protocol:

  • Dissolution: Dissolve the N-Boc azetidinyl amino alcohol (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or DCM (approx. 2-5 mL per mmol).

    • Note: If the substrate is not soluble, add a small quantity of Methanol, but be aware this may reduce precipitation yield later.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise.

    • Why 0°C? Controls the exotherm to prevent thermal ring stress.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1-3 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; Boc-amine is not Ninhydrin active, free amine is).

  • Precipitation: In most cases, the product will precipitate as a white hydrochloride salt.

    • If no precipitate: Add anhydrous

      
       (10 volumes) slowly with vigorous stirring to induce precipitation.
      
  • Isolation: Filter the solid under nitrogen or argon. Wash the cake 3x with

    
    .
    
  • Drying: Dry under high vacuum for 12 hours. Azetidine salts are hygroscopic; store in a desiccator.

Method B: TFA / DCM (Solution Phase with Scavenging)

Recommended for: Large scale or when the HCl salt is hygroscopic/deliquescent. Requires a hydrolysis step.[1]

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4]

  • Dichloromethane (DCM)

  • Potassium Carbonate (

    
    ) or Amberlyst A-21 resin
    

Protocol:

  • Reaction: Dissolve substrate in DCM (concentration 0.1 M). Add TFA (ratio 1:1 v/v with DCM) at 0°C.

  • Stirring: Stir at 0°C for 15 mins, then RT for 1-2 hours.

  • Evaporation: Concentrate in vacuo to remove excess TFA. Co-evaporate with Toluene (2x) or DCM (2x) to remove trace acid.

    • Checkpoint: At this stage, the NMR will likely show an O-TFA ester (quartet at ~115 ppm in

      
       NMR or shift in 
      
      
      
      -proton).
  • Hydrolysis (The "Fix"): Redissolve the crude oil in Methanol. Add saturated aqueous

    
     (pH ~10) or solid 
    
    
    
    and stir for 30 minutes. This cleaves the trifluoroacetate ester.
  • Purification:

    • Option 1 (Resin): Pass the supernatant through a pre-washed SCX-2 (Strong Cation Exchange) column. Wash with MeOH (removes non-basic impurities), then elute product with 2M

      
       in MeOH.
      
    • Option 2 (Extraction): Evaporate MeOH. Triturate the residue with

      
       to remove non-polar byproducts. Extract the residue with warm Isopropanol/DCM (1:3) to pull the amino alcohol from the salts.
      

Purification Logic for Water-Soluble Amines[5]

Azetidinyl amino alcohols are "zwitterion-like" in polarity. Traditional water/DCM extraction often results in 0% yield because the product stays in the water.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility Method_Salt Method A: HCl Salt CheckSolubility->Method_Salt Yes (Highly) Method_Free Method B: Free Base CheckSolubility->Method_Free Moderate Precipitation Precipitate with Et2O Method_Salt->Precipitation SCX SCX-2 Solid Phase Extraction (Catch & Release) Method_Free->SCX Lyophilization Lyophilization (Freeze Dry) SCX->Lyophilization Elute with NH3/MeOH

Figure 2: Decision tree for isolation strategies based on product solubility properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Product Product partitioned into aqueous layer during workup.Do not use aqueous extraction. Use SCX resin or simply evaporate and triturate.
Extra Mass (+96) Formation of O-trifluoroacetate ester.Treat crude residue with

for 30 mins to hydrolyze.
Ring Opening Reaction temperature too high or reaction time too long.Keep reaction at 0°C

RT. Avoid heating. Ensure acid is anhydrous (for HCl method).
Polymerization Free azetidine is unstable in concentrated form.Store as the HCl or TFA salt. Only free-base immediately prior to the next step.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Stability of Azetidines. Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • TFA Ester Side Reactions. Lundt, B. F., et al. (1978). Side reactions during the removal of the tert-butyloxycarbonyl group with trifluoroacetic acid. International Journal of Peptide and Protein Research.

  • Purification of Polar Amines. The Sigma-Aldrich Guide to Solid Phase Extraction (SCX).

Sources

Application Notes and Protocols: Functionalization of Primary Amines in Azetidine-Tetrahydropyran Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Four-membered nitrogen-containing heterocycles, such as azetidines, are increasingly vital motifs in medicinal chemistry.[1] Their unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, solubility, and metabolic stability in drug candidates.[1] When integrated with other privileged scaffolds like tetrahydropyran (THP), which also finds diverse applications in medicinal chemistry, particularly in antitumor agents, the resulting hybrid systems offer a compelling platform for the design of novel therapeutics.[2] The functionalization of a primary amine on such a hybrid scaffold is a critical step in elaborating the core structure to explore structure-activity relationships (SAR) and optimize drug-like properties.

This guide provides a comprehensive overview of established and emerging methods for the functionalization of primary amines on azetidine-tetrahydropyran systems. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices.

Significance of Azetidine-Tetrahydropyran Scaffolds in Drug Discovery

The azetidine ring is a key component in several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, where it enhances metabolic stability and receptor selectivity.[1] The incorporation of this strained ring system can significantly influence a molecule's three-dimensional conformation, which is crucial for optimizing interactions with biological targets.[3] The tetrahydropyran moiety is also a prevalent feature in many bioactive molecules and is recognized for its ability to improve aqueous solubility and other pharmacokinetic parameters.[2] The combination of these two scaffolds presents a powerful strategy for developing novel drug candidates with improved pharmacological profiles.

Core Functionalization Strategies for Primary Amines

The primary amine serves as a versatile handle for a wide array of chemical transformations. This section details key functionalization reactions, providing both the theoretical background and practical protocols.

Acylation: Formation of Amides

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. It allows for the introduction of a vast range of substituents, enabling fine-tuning of a compound's properties.

Causality Behind Experimental Choices: The choice of acylation method often depends on the stability of the starting material and the desired product, as well as the presence of other functional groups. While traditional methods using acyl chlorides or anhydrides are effective, they can sometimes lead to side reactions or require harsh conditions.[4] Milder, chemoselective methods have been developed to address these challenges.[5][6]

Protocol 1: Standard Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of a primary amine on an azetidine-tetrahydropyran scaffold using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • Azetidine-tetrahydropyran substrate with a primary amine

  • Acyl chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azetidine-tetrahydropyran substrate (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.5 eq) to the solution and stir at room temperature.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization: General Acylation Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dissolve Substrate in Anhydrous DCM AddBase Add Base (TEA or DIPEA) Start->AddBase AddAcylChloride Add Acyl Chloride AddBase->AddAcylChloride Monitor Monitor by TLC/LC-MS AddAcylChloride->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End Final Product

Caption: General workflow for the acylation of a primary amine.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing alkyl groups to a primary amine.[7] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting material and can be used in a one-pot procedure.[7] More robust reducing agents like sodium borohydride can also be used, but may require a two-step process to avoid reduction of the aldehyde or ketone.[7] Recent advances have also introduced catalytic methods using earth-abundant metals like iron and cobalt.[8][9]

Protocol 2: Reductive Amination with an Aldehyde

This protocol details a one-pot reductive amination using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • Azetidine-tetrahydropyran substrate with a primary amine

  • Aldehyde (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the azetidine-tetrahydropyran substrate (1.0 eq) and the aldehyde (1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Reductive Amination Conditions
Catalyst/ReagentAldehyde/KetoneSolventTemperatureYield (%)Reference
NaBH(OAc)₃Various aldehydesDCERoom Temp.Good to Excellent[7]
Pd/C, H₂KetonesMeOHRoom Temp.High
Fe catalyst, H₂Aldehydes/Ketonesaq. NH₃140 °C>91%[10]
Co catalyst, H₂Ketonesaq. NH₃50 °CHigh
Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a wide range of pharmaceuticals due to their ability to act as bioisosteres of amides and their involvement in crucial binding interactions.

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The choice of base and solvent can influence the reaction rate and yield. While pyridine was traditionally used as both a solvent and a base, other non-nucleophilic bases like triethylamine in an inert solvent are now more common to avoid potential side reactions.[11]

Protocol 3: Sulfonylation with a Sulfonyl Chloride

This protocol outlines the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.

Materials:

  • Azetidine-tetrahydropyran substrate with a primary amine

  • Sulfonyl chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azetidine-tetrahydropyran substrate (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[12] It allows for the arylation of amines under relatively mild conditions, offering a broad substrate scope.[12]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[12] The development of sterically hindered and electron-rich phosphine ligands has been crucial in improving the efficiency and scope of this reaction.[13] The choice of base is also critical, with weaker bases like carbonates often used for more sensitive substrates.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed arylation of the primary amine.

Materials:

  • Azetidine-tetrahydropyran substrate with a primary amine

  • Aryl halide (bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Sodium tert-butoxide or Cesium carbonate (1.5-2.0 eq)

  • Toluene or Dioxane, anhydrous and degassed

  • Anhydrous conditions (glovebox or Schlenk line)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add the base (sodium tert-butoxide or cesium carbonate).

  • Add the azetidine-tetrahydropyran substrate (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R-NH2 PdII_Amine [L2Pd(II)(Ar)(NH2R)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NH2R RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The functionalization of primary amines on azetidine-tetrahydropyran systems offers a rich and diverse chemical landscape for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently explore this promising area of medicinal chemistry. By understanding the underlying principles and having access to robust experimental procedures, scientists can efficiently generate and optimize new molecular entities with the potential for significant therapeutic impact.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Abuo-Rahma, G. E.-D. A. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • Carosati, E. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
  • (2025). Current and Future Prospects of Azetidine Derivatives an Overview.
  • (2026).
  • (2025). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC.
  • (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • (2026).
  • (2024).
  • Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal.
  • (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
  • (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • (2020).
  • (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • (n.d.).
  • (n.d.).
  • (2020).
  • (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • (2025).
  • (n.d.).
  • (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • (n.d.).
  • (n.d.). Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. BenchChem.
  • (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • (n.d.). Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. BenchChem.
  • (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane...
  • (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Acylation of enamines with phosgene and the synthesis of heterocycles. RSC Publishing.
  • (n.d.).
  • (2024). Photocatalytic Sulfonyl Peroxidation of Alkenes via Deamination of N-Sulfonyl Ketimines. Organic Letters.
  • (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.
  • (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
  • (2025).

Sources

Troubleshooting & Optimization

Purification methods for polar amino-alcohol heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I frequently see laboratories struggle with the isolation of polar amino-alcohol heterocycles. These molecules present a "double threat" in chromatography: the hydroxyl groups drive the LogP down (making them too hydrophilic for standard reversed-phase retention), while the basic heterocyclic nitrogen causes severe secondary interactions and peak tailing on traditional normal-phase silica.

This guide is designed to move you away from trial-and-error. We will explore the causality behind these chromatographic failures and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.

Diagnostic Workflow for Method Selection

The first step in purifying an amino-alcohol heterocycle is abandoning the assumption that a standard C18 column will work. Selection must be driven by the molecule's partition coefficient (LogP) and the dissociation constant (pKa) of the basic amine.

G Start Analyze Compound: LogP & pKa LogP Is LogP < 0? (Highly Polar) Start->LogP Basic Is Amine Basic? (pKa > 7) LogP->Basic Yes RP Reversed-Phase (C18/AQ-C18) LogP->RP No (LogP > 0) HILIC HILIC (Amide/Zwitterionic) Basic->HILIC No / Zwitterionic MixedMode Mixed-Mode (RP/Cation-Exchange) Basic->MixedMode Yes (Strongly Basic) IPRP Ion-Pairing RP (TFA/HFBA) RP->IPRP Poor Retention?

Diagnostic workflow for selecting the optimal chromatographic mode for amino-alcohol heterocycles.

Quantitative Method Selection Matrix

To translate the workflow into actionable chemistry, the following table summarizes the quantitative operating parameters for the three primary separation modes used for these challenging compounds.

Chromatographic ModePrimary MechanismTarget Analyte ProfileStationary Phase ChemistryTypical Mobile Phase (A / B)
HILIC [1][2]Aqueous partitioning & hydrogen bondingLogP < 0, ZwitterionicAmide, Diol, or Zwitterionic (ZIC)A: 10 mM NH₄Formate (pH 3) B: 100% Acetonitrile
Mixed-Mode (MMLC) [3]Hydrophobic interaction + Electrostatic exchangeLogP -1 to +2, Basic (pKa > 7)Alkyl chain with embedded sulfonic/carboxylic acidA: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid
Normal Phase (Modified) [4][5]Adsorption / DesorptionLogP > 0, LipophilicAmine-functionalized (NH2) or C2-Deactivated SilicaA: Hexane / Heptane B: Ethyl Acetate or Ethanol

Troubleshooting Guides & FAQs

Q1: My amino-alcohol heterocycle elutes at the solvent front in Reversed-Phase (RP-HPLC). How do I increase retention? The Causality: Highly polar compounds (LogP < 0) naturally attract each other and the polar mobile phase, refusing to partition into the non-polar C18 stationary phase. The Solution: You must change the retention mechanism. Switch to Mixed-Mode Liquid Chromatography (MMLC) . MMLC columns utilize a stationary phase that combines a hydrophobic alkyl chain with an ion-exchange group (e.g., a cation-exchange site)[3][6]. Because your heterocycle is basic, the protonated amine will interact electrostatically with the cation-exchange site, drastically increasing retention time without requiring highly aqueous (and poorly desolvating) mobile phases.

Q2: I switched to HILIC, but my peaks are split, tailing, and I have poor recovery. What is happening? The Causality: HILIC operates via a water-rich layer immobilized on a polar stationary phase. The gradient starts with high organic solvent (typically >90% Acetonitrile) and elutes compounds by increasing the aqueous content[1][7]. The failure here is usually a sample diluent mismatch . Highly polar amino-alcohols often have terrible solubility in 90% Acetonitrile. If you inject the sample dissolved in water or methanol, the strong solvent disrupts the delicate aqueous layer on the column head, causing the analyte to precipitate or streak. The Solution: Dissolve your sample in the highest percentage of Acetonitrile possible (at least 50:50 ACN/Water). If you must use a highly aqueous injection solvent for solubility, you must inject a drastically reduced volume (<1% of the column volume) to prevent mobile phase disruption. Furthermore, utilize a Zwitterionic HILIC column, which provides excellent peak shape and tolerates slightly higher aqueous starting conditions than bare silica[8].

Q3: How do I eliminate irreversible adsorption and peak tailing when purifying basic heterocycles on normal-phase silica? The Causality: Unbonded bare silica is acidic (pKa ~4.5). At neutral or slightly basic conditions, these silanols are deprotonated (anionic). Your amino-alcohol's basic heterocyclic nitrogen (pKa 8-10) is protonated (cationic). This creates a massive electrostatic "ion-exchange" interaction that traps the compound on the column, leading to streaking and low recovery[4][5]. The Solution: You must neutralize the silica surface. Add a volatile basic modifier (e.g., 1-5% Triethylamine) to your mobile phase to competitively bind the active silanols[4]. Alternatively, for a more robust method, switch to an amine-functionalized (NH2) or C2-deactivated silica column, which chemically masks the acidic silanols and prevents the secondary interactions entirely[4][5].

Standard Operating Procedures (SOPs)

Protocol A: HILIC Purification Workflow for Zwitterionic Amino-Alcohols

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for compounds that fail to retain on C18.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase. Avoid bare silica to prevent irreversible amine binding[8].

  • Mobile Phase Preparation:

    • Buffer A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The low pH ensures the basic amine is fully protonated, standardizing its retention behavior).

    • Buffer B (Weak Solvent): 100% LC-MS grade Acetonitrile. Note: Never use Methanol as the weak solvent in HILIC; it is too polar and will collapse the aqueous layer[2].

  • Gradient Design:

    • Start at 95% B (Hold for 2 Column Volumes to ensure equilibration).

    • Linear ramp to 50% B over 10 Column Volumes.

  • Self-Validation Check: Inject a neutral, non-retained marker (e.g., Toluene). Toluene should elute precisely at the void volume (

    
    ). If your target amino-alcohol co-elutes with Toluene, your starting organic concentration is too low, or the compound is not polar enough for HILIC.
    
Protocol B: Mixed-Mode (RP/SCX) Purification for Strongly Basic Heterocycles

This protocol utilizes Reversed-Phase/Strong Cation-Exchange for basic compounds that require orthogonal selectivity.

  • Column Selection: Select a mixed-mode column containing both an alkyl chain (C8/C18) and a strong cation-exchange (sulfonic acid) functional group[3].

  • Mobile Phase Preparation:

    • Buffer A: Water with 0.1% Formic Acid.

    • Buffer B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Design (Dual-Mechanism):

    • Start at 5% B. The initial retention is driven by the electrostatic interaction between the protonated amine and the column's cation-exchange sites.

    • Ramp to 60% B over 12 Column Volumes. As the organic modifier increases, hydrophobic interactions are disrupted.

    • Critical Step: If the compound does not elute by 60% B, the electrostatic hold is too strong. Introduce a salt gradient (e.g., 50 mM Ammonium Acetate) to competitively displace the basic heterocycle from the cation-exchange sites[6].

  • Self-Validation Check: Run the gradient without the target analyte, injecting only the sample diluent. Monitor the baseline for buffer precipitation. Mixed-mode columns can act as ion-sponges; ensure your equilibration time is at least 5 Column Volumes to stabilize the surface charge before the next injection.

References

  • [3] Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography. Available at:[Link]

  • [1] Why HILIC is what your polar compounds need for purification. Buchi. Available at:[Link]

  • [2] What can I use to purify polar reaction mixtures?. Biotage. Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at:[Link]

  • [8] HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at:[Link]

  • [7] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central (PMC). Available at:[Link]

  • [6] Evolution of Mixed-Mode Chromatography: 3. Analysis of Complex Mixtures in Mixed-Mode. Chromatography Today. Available at:[Link]

  • [4] Chromatography: The Solid Phase. University of Rochester. Available at:[Link]

  • [5] Successful flash chromatography. Biotage. Available at:[Link]

Sources

Technical Support Center: Flash Chromatography for Polar Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silanol Effect"

Why is my amine streaking? The most common issue in amine purification is the acid-base interaction between your analyte and the stationary phase. Standard silica gel (


) is acidic due to surface silanol groups (

, pKa ~5-7).

When basic amines (pKa ~9-11) pass through the column, they protonate, forming ionic bonds with the silanols. This results in peak tailing (streaking) and irreversible adsorption (yield loss). To fix this, you must suppress this interaction by modifying the solvent system or changing the stationary phase.[1][2][3]

Module 1: Solvent System Selection

The "Golden Rule" of Amine Solvents

You must create a basic environment to keep the amine in its free-base (neutral) form or competitively block the silanol sites.

Comparative Solvent Table
System TypeSolvent CompositionModifierBest ForProsCons
Standard DCM / MeOHTriethylamine (TEA) (1-2%)General tertiary aminesHigh solubility for polar compounds.TEA has a high boiling point; difficult to remove.
The "Magic" Mix DCM / MeOH

(Aq. Ammonia) (0.5-1%)
Very polar/basic aminesExcellent peak shape;

evaporates easily.
Immiscibility risk (phase separation); strong odor.
Green Alternative EtOAc / EtOH (3:1)TEA or

Replacing DCMLower toxicity; cheaper disposal.EtOH has higher viscosity (backpressure); different selectivity.
Deep Dive: The "Magic Solvent" (DCM / MeOH / )

This is the most effective system for stubborn amines, but it is technically challenging because aqueous ammonium hydroxide does not mix with Dichloromethane (DCM). Methanol acts as the co-solvent bridge.

Protocol: Preparation of the 90:10:1 Mixture

Do not add aqueous ammonia directly to DCM. It will bead up and float, leading to inconsistent chromatography.

  • Create a Modifier Stock: Mix 10 mL of Ammonium Hydroxide (28-30% aqueous) into 90 mL of Methanol. Label this "MeOH/

    
     Stock."
    
  • Prepare Mobile Phase: Mix your DCM with this stock solution.

    • Example: For a 10% MeOH run, mix 900 mL DCM + 100 mL "MeOH/

      
       Stock."
      
  • Cloud Point Check: If the solution turns cloudy, you have exceeded the water miscibility limit. Add pure MeOH until it clears.

Module 2: Visualizing the Mechanism

Understanding the surface chemistry allows you to troubleshoot effectively.

AmineSilicaInteraction cluster_0 Scenario A: No Modifier (Streaking) cluster_1 Scenario B: With Modifier (Clean Elution) Silica Acidic Silanol (Si-OH) Salt Ionic Salt (Stuck on Column) Silica->Salt Proton Transfer BlockedSilica Blocked Silanol (Si-O-NH4+) Silica->BlockedSilica Amine Basic Amine (R-NH2) Amine->Salt FreeAmine Free Base Amine (Elutes Cleanly) Amine->FreeAmine No Interaction Modifier Modifier (TEA / NH3) Modifier->BlockedSilica Preferential Binding

Figure 1: Mechanism of Action. In Scenario A, the amine binds to silica, causing tailing.[4][5] In Scenario B, the modifier (base) sacrifices itself to block the silanols, allowing the target amine to pass freely.

Module 3: Troubleshooting & FAQs

Q1: My compound tails even with 1% TEA. What now?

Diagnosis: The silica surface is not fully deactivated, or the amine is extremely basic. Solution:

  • Pre-wash the column: Run 2 Column Volumes (CV) of your mobile phase with the modifier through the column before injecting your sample. This "saturates" the silanols.

  • Switch to Ammonium Hydroxide:

    
     is a smaller molecule than TEA and can access tighter pores in the silica structure to block silanols more effectively.
    
Q2: I see "Ghost Peaks" or baseline drift.

Diagnosis: This is often caused by the modifier eluting off the column or dissolving silica. Solution:

  • Drift: Ensure the modifier concentration is constant in both Solvent A and Solvent B if running a gradient.

  • Silica Dissolution: MeOH concentrations >20% can dissolve silica over time.[6] If you need >20% MeOH, switch to a C18 (Reverse Phase) column or Amine-functionalized silica.

Q3: Can I use "Green" solvents?

Yes. The Sigma-Aldrich/Merck "Green Solvent" guide recommends EtOAc/EtOH (3:1) as a direct replacement for DCM.

  • Protocol: Replace DCM with Heptane and MeOH with the EtOAc/EtOH (3:1) mix.

  • Note: You still need the basic modifier (TEA or

    
    ) in the ethanol blend.
    

Module 4: Stationary Phase Alternatives (Plan B)

If solvent modification fails, change the stationary phase.[2]

Decision Tree: Choosing the Right Column

ColumnSelection Start Start: Polar Amine Purification StandardSilica Standard Silica + Modifier (Cheapest) Start->StandardSilica Issue Issue: Still Streaking / Decomposing? StandardSilica->Issue AmineSilica Amine-Functionalized Silica (KP-NH) Issue->AmineSilica Soluble in Organic? C18 Reverse Phase (C18) High pH Buffer Issue->C18 Water Soluble? No Modifier Needed\nUse Hex/EtOAc No Modifier Needed Use Hex/EtOAc AmineSilica->No Modifier Needed\nUse Hex/EtOAc Use H2O/MeCN\n+ 0.1% NH4OH Use H2O/MeCN + 0.1% NH4OH C18->Use H2O/MeCN\n+ 0.1% NH4OH

Figure 2: Stationary Phase Decision Tree. Switch to Amine-Functionalized Silica (KP-NH) to eliminate the need for modifiers entirely.[3]

Amine-Functionalized Silica (KP-NH)[1][3][7]
  • What is it? Silica with propyl-amine groups bonded to the surface.[4][5]

  • Benefit: The surface is already basic. You can use standard Hexane/EtOAc gradients without adding TEA or

    
    .
    
  • Cost: More expensive than standard silica, but reusable for similar compounds.[7]

References

  • Biotage. (2023).[8][9] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Chromatography Solvent Systems.[6][10][11][12] Retrieved from [Link]

Sources

Validation & Comparative

Scaffold Selection in Lead Optimization: Azetidine vs. Piperidine Metabolic Stability

[1]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from rapid oxidative metabolism, leading to poor pharmacokinetic (PK) profiles.[1] The azetidine scaffold—a four-membered nitrogen heterocycle—has emerged as a high-value bioisostere. By contracting the ring size from six to four, researchers can lower lipophilicity (


block metabolic hot spots

This guide provides a technical comparison of these two scaffolds, detailing the physicochemical basis for their metabolic differences, real-world case studies, and a validated experimental protocol for assessing their stability in liver microsomes.

Part 1: Physicochemical Basis of Metabolic Stability

The metabolic fate of a scaffold is dictated by its electronic and steric environment. While piperidine offers a relaxed chair conformation, azetidine introduces significant ring strain and altered hybridization, which directly impacts Cytochrome P450 (CYP) recognition and catalytic turnover.

Comparative Properties Table
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~0 kcal/mol (Chair)~25.4 kcal/molAzetidine is rigid; strain influences transition state energies.[2]
Lipophilicity (

)
Baseline-1.0 to -1.5 unitsLower LogP reduces non-specific CYP binding and improves metabolic stability.
Basicity (

)
~11.2 (Secondary amine)~11.3 (Secondary amine)*High

in both can lead to lysosomal trapping; Azetidine derivatives often show reduced basicity due to substituent effects.
Metabolic Liability High (

-C oxidation)
Low (Steric/Electronic block)Azetidine resists formation of the iminium ion intermediate.

*Note: While parent

The Kinetic Barrier: Why Azetidine Resists Oxidation

The primary metabolic pathway for cyclic amines is


-carbon hydroxylation
  • Piperidine: The reaction proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to form a carbon-centered radical, followed by oxidation to an iminium ion intermediate. The 6-membered ring easily accommodates the planar

    
     geometry required for the iminium species.
    
  • Azetidine: Forming an iminium ion (a double bond within a 4-membered ring) introduces immense angle strain (anti-Bredt rule analog). Consequently, the activation energy for this transition state is significantly higher, rendering the azetidine ring kinetically resistant to oxidative opening at the

    
    -position.
    

Part 2: Metabolic Pathways & Mechanism

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathwayscluster_piperidinePiperidine Metabolism (High Liability)cluster_azetidineAzetidine Metabolism (High Stability)Pip_ParentPiperidine Scaffold(Lipophilic, Flexible)Pip_RadicalC-Radical IntermediatePip_Parent->Pip_RadicalHAT/SETPip_IminiumIminium Ion(Stable sp2 transition)Pip_Radical->Pip_Iminium-1e-Pip_MetaboliteRing Opening / Lactam(Inactive/Toxic)Pip_Iminium->Pip_MetaboliteHydrolysisAz_ParentAzetidine Scaffold(Rigid, Lower LogP)Az_TSIminium Transition State(High Energy Barrier)Az_Parent->Az_TSBlocked by StrainAz_StableMetabolically Stable(Excreted Unchanged)Az_TS->Az_StableNo ReactionCYPCYP450(Oxidation)CYP->Pip_ParentCYP->Az_Parent

Figure 1: Comparative metabolic pathways. Piperidine readily undergoes oxidation via a stable iminium intermediate, whereas azetidine resists this pathway due to the high energy cost of introducing a double bond into the 4-membered ring.

Part 3: Case Study – 5-HT4 Partial Agonists

A definitive example of this bioisosteric switch is found in the optimization of Serotonin-4 (5-HT4) partial agonists by Pfizer.

  • Challenge: The lead piperidine compound suffered from rapid metabolism via N-dealkylation and formation of a cyclized oxazolidine metabolite.[3]

  • Solution: Replacement of the piperidine with an azetidine .

  • Result:

    • Metabolic Stability: The azetidine analog completely eliminated the N-dealkylation pathway.

    • Mechanism: The strain of the 4-membered ring prevented the formation of the reactive intermediates necessary for the oxazolidine cyclization.

    • Outcome: Identification of a second-generation candidate with improved human hepatocyte stability while maintaining potency.[3]

Key Takeaway: The switch did not merely "slow down" metabolism; it rerouted the molecule's fate by making the specific metabolic transition state energetically inaccessible.

Part 4: Experimental Protocol (Microsomal Stability)

To empirically verify the stability of your azetidine vs. piperidine analogs, use the following Human Liver Microsome (HLM) assay. This protocol is designed for high-throughput screening (HTS) using LC-MS/MS quantification.

Workflow Diagram

AssayWorkflowStartTest Compound (1 µM)+ Liver Microsomes (0.5 mg/mL)PreIncPre-incubation(37°C, 5 min)Start->PreIncInitiateInitiate ReactionAdd NADPH (1 mM)PreInc->InitiateSamplingSampling Timepoints(0, 5, 15, 30, 45 min)Initiate->SamplingQuenchQuench ReactionAdd Cold Acetonitrile + ISSampling->QuenchAnalysisCentrifuge & LC-MS/MSQuantify % RemainingQuench->Analysis

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Methodology

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Microsomes: Human Liver Microsomes (HLM), pooled (e.g., from 50 donors). Thaw on ice.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase.
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

2. Incubation Procedure:

  • Master Mix: Prepare a solution containing buffer and microsomes (final protein conc. 0.5 mg/mL).

  • Dosing: Spike test compounds (Azetidine/Piperidine analogs) to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Pre-warming: Incubate plates at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, transfer 50 µL of the reaction mixture into 150 µL of Stop Solution .
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS monitoring parent ion transitions.

3. Data Analysis & Calculation: Plot the natural log of the percent remaining compound versus time.[1]

  • Slope (

    
    ):  Determine from the linear regression of 
    
    
    vs. time.[1][4]
  • Half-life (

    
    ): 
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    

Success Criteria:

  • High Stability:

    
    
    
  • Moderate Stability:

    
    
    
  • Low Stability:

    
    
    

Conclusion

Replacing a piperidine with an azetidine is a validated strategy in lead optimization. While piperidine offers synthetic ease, its susceptibility to

dual advantage
  • Physicochemical: Lowers

    
    , reducing overall CYP affinity.
    
  • Mechanistic: High ring strain creates a high-energy barrier for the iminium transition state, effectively blocking the oxidative ring-opening pathway.

For drug discovery professionals, this "scaffold hop" should be a primary consideration when facing high intrinsic clearance driven by oxidative metabolism.

References

  • Brodney, M. A., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. Retrieved from [Link]

  • Protocols.io. (2024).[4] Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.[5][6] ResearchGate. Retrieved from [Link]

A Comparative Guide to the Crystal Structure Analysis of 3-Substituted Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates not only the molecule's interaction with its biological target but also its physicochemical properties, such as solubility, stability, and bioavailability. The 3-substituted azetidin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and a three-dimensional character into drug candidates.[1] This guide provides an in-depth comparison of the crystal structure analysis of these derivatives, offering field-proven insights into experimental design, data interpretation, and the profound impact of substitution on solid-state architecture.

The Indispensable Role of Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and the overall conformation of the molecule. For drug development, this information is critical for establishing structure-activity relationships (SAR) and ensuring the solid-state stability of an active pharmaceutical ingredient (API).[2][3]

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. The choice of crystallization solvent, for instance, is not trivial; it can influence the resulting crystal packing and even lead to the formation of different polymorphic forms, each with unique properties.

Experimental Workflow: From Powder to Refined Structure

A robust and reproducible workflow is the bedrock of reliable crystallographic analysis. The following protocol represents a self-validating system, where success at each stage provides confidence in the final result.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of Patience):

    • Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal internal defects.

    • Methodology:

      • Dissolve the purified 3-substituted azetidin-3-ol derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with less polar solvents like hexane).

      • Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is the most common method. Other techniques include vapor diffusion (precipitant diffusing into the solvent) and slow cooling of a saturated solution.

    • Causality: Slow crystal growth is crucial to allow molecules to arrange themselves into a highly ordered, single-lattice structure. Rapid precipitation often leads to amorphous solids or polycrystalline aggregates unsuitable for SC-XRD.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

    • Methodology:

      • Under a microscope, select a well-formed, transparent crystal and mount it on a goniometer head using a cryoprotectant oil.[2]

      • The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[2]

      • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots that are recorded by a detector.[2]

    • Expertise: The choice of cryoprotectant is vital to prevent ice formation, which would destroy the crystal. The collection temperature of 100 K provides higher resolution data by reducing atomic motion.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction images and obtain an initial electron density map.

    • Methodology:

      • The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[2]

      • The structure is "solved" using direct methods or Patterson methods, which phase the reflection data to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement:

    • Objective: To refine the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

    • Methodology:

      • A model of the molecule is built into the electron density map.

      • The atomic coordinates, thermal parameters, and occupancy are refined using least-squares methods.

      • Hydrogen atoms are typically located from the difference Fourier map and refined.

    • Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and the goodness-of-fit (GOF). Lower R-factors indicate a better fit of the model to the experimental data.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation / Diffusion Mounting Crystal Mounting Crystallization->Mounting Collection X-ray Data Collection (100 K) Mounting->Collection Processing Data Processing (Unit Cell, Space Group) Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation (R-factor, GOF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure CIF & Report

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Comparative Analysis of 3-Substituted Azetidin-3-ol Derivatives

The substituent at the C3 position of the azetidin-3-ol ring profoundly influences the molecule's conformation and its packing in the crystal lattice. This, in turn, affects intermolecular interactions, particularly hydrogen bonding, which is crucial for the stability of the crystal.

Below is a comparative table summarizing key crystallographic parameters for a hypothetical series of 3-substituted azetidin-3-ol derivatives. This illustrates the type of data generated and how it can be used for comparative purposes. The data is modeled on typical values observed for small organic molecules.[2]

ParameterDerivative A (R = Phenyl)Derivative B (R = Methyl)Derivative C (R = CF3)Significance
Crystal System MonoclinicOrthorhombicTriclinicIndicates the symmetry of the crystal lattice.
Space Group P2₁/cPca2₁P-1Defines the specific symmetry elements within the crystal.
Unit Cell a (Å) 10.5412.117.89Dimensions of the repeating unit in the crystal.
Unit Cell b (Å) 8.629.988.01
Unit Cell c (Å) 16.0111.559.34
Unit Cell β (°) 97.590105.2Angle of the repeating unit (for non-orthogonal systems).
Azetidine Puckering (τ) 14.8°16.5°12.1°Quantifies the deviation of the four-membered ring from planarity.
Key H-Bond (O-H···N) 2.85 Å2.81 Å2.95 ÅThe presence and geometry of hydrogen bonds dictate crystal packing.
Calculated Density (g/cm³) 1.251.181.45Reflects the efficiency of molecular packing in the crystal.
The Influence of the C3-Substituent on Crystal Packing

The nature of the substituent at the C3 position acts as a primary director of the supramolecular assembly.[4]

  • Aromatic Substituents (e.g., Phenyl): These groups can engage in π-π stacking interactions, often leading to layered or herringbone packing motifs. The hydroxyl group and the azetidine nitrogen are still primary sites for hydrogen bonding, but the overall structure is heavily influenced by the aromatic stacking.

  • Alkyl Substituents (e.g., Methyl): Small alkyl groups are sterically undemanding and primarily engage in weaker van der Waals interactions. In these cases, the crystal packing is often dominated by the strong hydrogen bonds formed by the hydroxyl group and the azetidine nitrogen, leading to highly efficient packing.

  • Electron-Withdrawing Groups (e.g., CF₃): These groups can alter the hydrogen bond donor/acceptor properties of the molecule. Furthermore, fluorine atoms can participate in weaker C-H···F hydrogen bonds, adding another layer of complexity to the packing arrangement. The higher density of Derivative C is indicative of tight packing, potentially driven by these additional interactions.

Substituent_Effects cluster_interactions Intermolecular Forces substituent C3-Substituent Properties (Size, Polarity, H-bond capacity) H_Bond Hydrogen Bonding (O-H···N, C-H···F) substituent->H_Bond Pi_Stacking π-π Stacking substituent->Pi_Stacking VdW van der Waals Forces substituent->VdW packing Crystal Packing Motif (Supramolecular Assembly) H_Bond->packing Pi_Stacking->packing VdW->packing properties Physicochemical Properties (Melting Point, Solubility, Stability) packing->properties

Caption: Influence of C3-substituents on crystal packing and properties.

Conclusion

The crystal structure analysis of 3-substituted azetidin-3-ol derivatives is a cornerstone of modern drug development. It provides invaluable, high-resolution insights into molecular conformation and the intricate network of intermolecular forces that govern the solid state. As demonstrated, the choice of substituent at the C3 position is not merely a tool for modulating biological activity but is also a critical determinant of the material's fundamental physicochemical properties. By employing a rigorous and systematic approach to single-crystal X-ray diffraction, researchers can unlock a deeper understanding of their molecules, paving the way for the rational design of safer, more effective, and more stable pharmaceutical agents.

References

  • BenchChem.
  • ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2...
  • Berman, H. M., McGandy, E. L., Burgner II, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177-6182. [Link]

  • Smith, A. B., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(1), 45-58. [Link]

  • Roy, V., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – An Asian Journal, 17(8), e202200067. [Link]

  • Request PDF. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2564-2571. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 102, 117662. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 10-14. [Link]

  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5972-5977. [Link]

  • Wang, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 10892-10895. [Link]

  • Li, Z., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(7), 5363-5374. [Link]

  • Claxton, G. P., et al. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
  • Ward, S. C., et al. (2020). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-973. [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(15), 4245-4249. [Link]

  • Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 733. [Link]

  • Kumar, R., et al. (2023). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Journal of Molecular Structure, 1276, 134771. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Mallo, N., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Molecules, 24(4), 799. [Link]

  • Wu, W., et al. (2020). Synthesis, Characterization and Bioactivity of Three Carboxylic Arylhydrazone Compounds. Journal of the Chemical Society of Pakistan, 42(1), 149-155. [Link]

  • Li, J., & Liang, Z.-P. (2013). Synthesis and Structural Characterization of N-Propyl-7-Oxa-Bicyclo[2][5][5]hept-5-Ene-2,3-Dicarboximide. Asian Journal of Chemistry, 25(1), 553-555. [Link]

Sources

In Vitro ADME Profile Comparison: sp3-Rich Heterocyclic Amines vs. Aromatic Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Vector in Lead Optimization

In modern medicinal chemistry, the "Escape from Flatland" is not merely an aesthetic choice but a critical strategy for survival in the drug development pipeline. Traditional lead generation has been dominated by sp2-rich, planar aromatic scaffolds (anilines, pyridines, piperazines). While synthetically accessible, these "flat" molecules often suffer from poor solubility, high non-specific binding, and rapid oxidative metabolism.

This guide provides a technical comparison of sp3-rich heterocyclic amines (specifically bicyclo[1.1.1]pentanes and spirocyclic diamines) against their planar counterparts. We analyze their performance across critical ADME (Absorption, Distribution, Metabolism, Excretion) metrics, supported by experimental protocols and data interpretation frameworks.[1][2]

The Contenders
  • Baseline (sp2): Planar aromatic amines (e.g., Aniline, Phenyl-piperazine).

  • Challenger (sp3): 3D Bioisosteres (e.g., Bicyclo[1.1.1]pentan-1-amine, Diazaspiro[3.3]heptane).

Comparative ADME Performance Analysis

The shift from sp2 to sp3 hybridization alters the molecular vector, disrupting crystal lattice energy (improving solubility) and removing electron-rich aromatic systems prone to CYP450 oxidation (improving metabolic stability).

Solubility & Lipophilicity (LLE)

Planar aromatic rings stack efficiently in the solid state, leading to high melting points and low aqueous solubility. sp3-rich scaffolds introduce "dimensionality," disrupting these stacking interactions.

  • Observation: Replacing a phenyl ring with a Bicyclo[1.1.1]pentane (BCP) motif often results in a 10- to 50-fold increase in aqueous solubility.

  • Mechanism: The BCP scaffold acts as a "spacer" that maintains the distance and vector of substituents (similar to a para-substituted benzene) but without the lipophilic penalty of the aromatic ring.

  • Data Trend: BCP analogs typically show a lower LogD (distribution coefficient) compared to phenyl analogs, improving the Lipophilic Ligand Efficiency (LLE).

Metabolic Stability (Microsomal Clearance)

Anilines are notorious "metabolic soft spots." Electron-rich aromatic rings are prime targets for CYP450-mediated oxidation, leading to toxic quinone-imine intermediates.

  • Observation: sp3-rich amines lack the

    
    -electron cloud required for many CYP oxidations.
    
  • Result: Intrinsic clearance (

    
    ) in Human Liver Microsomes (HLM) is significantly reduced.
    
  • Case Study: In

    
    -secretase inhibitors, replacing a fluorophenyl ring with a BCP moiety maintained potency while reducing 
    
    
    
    by >60%.
Representative Data Summary

The following table synthesizes comparative performance trends observed in matched molecular pair (MMP) studies (e.g., Pfizer, BMS literature).

MetricAssayPhenyl-Amine (sp2 Baseline)BCP-Amine (sp3 Challenger)Performance Delta
Solubility Kinetic (pH 7.4)< 10

M
> 250

M
+25x Increase
Lipophilicity LogD (pH 7.4)3.21.8Improved LLE
Metabolism HLM

> 50

L/min/mg
< 15

L/min/mg
Extended

Permeability PAMPA (

)

cm/s

cm/s
Slight Decrease (Acceptable)
Toxicity CYP3A4 Inhibition

M

M
Reduced DDI Risk

Strategic Visualization: The Design Workflow

The following diagram illustrates the decision logic for scaffold hopping from flat aromatics to sp3-rich amines during Lead Optimization.

DesignWorkflow Start Hit Compound (Flat Aromatic Amine) Check1 Identify Liability: Solubility or Metabolism? Start->Check1 PathA High Crystal Lattice Energy (Poor Solubility) Check1->PathA Solubility Issue PathB Rapid CYP Oxidation (High Clearance) Check1->PathB Metabolic Issue Soln1 Strategy: Disrupt Planarity PathA->Soln1 Soln2 Strategy: Remove Pi-System PathB->Soln2 Design1 Scaffold Hop: Aniline -> Bicyclo[1.1.1]pentane Soln1->Design1 Design2 Scaffold Hop: Piperazine -> Spiro[3.3]heptane Soln1->Design2 Soln2->Design1 Test In Vitro ADME Profiling Design1->Test Design2->Test

Caption: Decision logic for transitioning from planar hits to sp3-rich leads to address specific ADME liabilities.

Experimental Protocols

To validate the advantages of sp3-rich amines, rigorous in vitro profiling is required. The following protocols are designed with self-validating controls to ensure data integrity.

Protocol A: Microsomal Metabolic Stability (Determination of )

This assay measures the rate of disappearance of the parent compound, a direct proxy for hepatic clearance.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds (sp3 amines) to 1

    
    M in phosphate buffer (pH 7.4). Why 1 
    
    
    
    M? To ensure operation under linear Michaelis-Menten kinetics (
    
    
    ).
  • Pre-incubation: Incubate HLM (0.5 mg/mL final) with compound for 5 mins at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (30

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L Stop Solution. Centrifuge at 4000 rpm for 20 min to precipitate proteins.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Self-Validating Controls:

  • Positive Control: Testosterone (High clearance) – must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) – must show >80% remaining at 45 min.

  • No-Cofactor Control: Incubate without NADPH. Any loss here indicates chemical instability (hydrolysis) rather than enzymatic metabolism.

Protocol B: Kinetic Aqueous Solubility

Turbidimetric assay to determine the precipitation point.

Workflow:

  • Stock: Prepare 10 mM DMSO stock of the sp3-amine.

  • Titration: Spiking DMSO stock into pH 7.4 PBS buffer to achieve concentrations from 1

    
    M to 500 
    
    
    
    M (final DMSO < 1%).
  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure UV-Vis absorbance at 620 nm (non-absorbing region for most small molecules).

  • Calculation: The onset of absorbance indicates precipitation.

Self-Validating Controls:

  • Reference: Pyrene (Low solubility) and Caffeine (High solubility).

  • Blank: DMSO-only buffer to subtract background turbidity.

Workflow Visualization: ADME Profiling Cascade

This diagram outlines the sequential testing required to validate the sp3 advantage.

ADME_Cascade Compound Synthesized sp3-Amine Tier1 Tier 1: Physicochem (Solubility & LogD) Compound->Tier1 Tier2 Tier 2: Metabolism (Microsomal Stability) Tier1->Tier2 If Sol > 50uM Decision Go / No-Go Tier1->Decision Fail Tier3 Tier 3: Permeability (PAMPA/Caco-2) Tier2->Tier3 If t1/2 > 30min Tier2->Decision Fail Tier3->Decision

Caption: Sequential ADME filtering process. Compounds must pass solubility gates before expensive metabolic testing.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[3][5] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

  • Wuxi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.